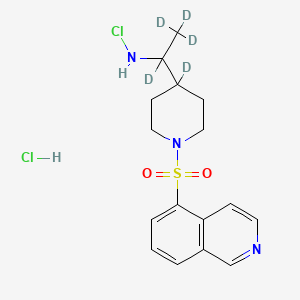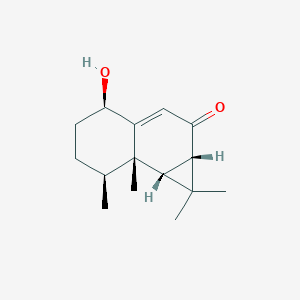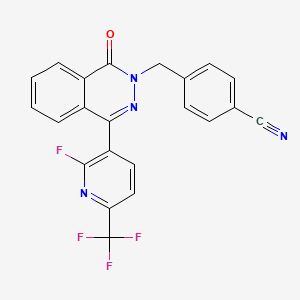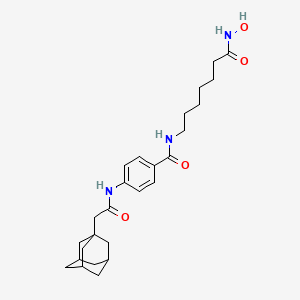
HDAC1 Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histone Deacetylase 1 Degrader-1 is a compound designed to target and degrade Histone Deacetylase 1, an enzyme involved in the removal of acetyl groups from lysine residues on histone proteins This process is crucial for the regulation of chromatin structure and gene expression
準備方法
The synthesis of Histone Deacetylase 1 Degrader-1 typically involves the use of the degradation tag system, which allows for the rapid and specific degradation of Histone Deacetylase 1. This system involves the use of a small molecule that binds to Histone Deacetylase 1 and tags it for degradation by the proteasome. The synthetic route includes the preparation of the small molecule degrader, which is then conjugated to a ligand that specifically binds to Histone Deacetylase 1. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation process .
化学反応の分析
Histone Deacetylase 1 Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Histone Deacetylase 1 Degrader-1 may result in the formation of a carboxylic acid, while reduction may result in the formation of an alcohol .
科学的研究の応用
Histone Deacetylase 1 Degrader-1 has several scientific research applications, including:
Chemistry: It is used to study the role of histone deacetylases in chromatin remodeling and gene expression.
Biology: It is used to investigate the function of histone deacetylases in various biological processes, such as cell differentiation and proliferation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancer and other diseases associated with dysregulated gene expression.
Industry: It is used in the development of new drugs and therapeutic strategies targeting histone deacetylases.
作用機序
Histone Deacetylase 1 Degrader-1 exerts its effects by binding to Histone Deacetylase 1 and tagging it for degradation by the proteasome. This process involves the recruitment of an E3 ubiquitin ligase, which attaches ubiquitin molecules to Histone Deacetylase 1, marking it for degradation. The degradation of Histone Deacetylase 1 leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression .
類似化合物との比較
Histone Deacetylase 1 Degrader-1 is unique in its ability to selectively degrade Histone Deacetylase 1, whereas other compounds, such as histone deacetylase inhibitors, only inhibit the activity of the enzyme. Similar compounds include:
Histone Deacetylase Inhibitors: These compounds inhibit the activity of histone deacetylases but do not degrade the enzyme. Examples include trichostatin A and vorinostat.
Other PROteolysis-TArgeting Chimeras: These compounds target other proteins for degradation. .
Histone Deacetylase 1 Degrader-1 stands out due to its specificity and efficiency in degrading Histone Deacetylase 1, making it a valuable tool for research and potential therapeutic applications.
特性
分子式 |
C26H37N3O4 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
4-[[2-(1-adamantyl)acetyl]amino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C26H37N3O4/c30-23(29-33)5-3-1-2-4-10-27-25(32)21-6-8-22(9-7-21)28-24(31)17-26-14-18-11-19(15-26)13-20(12-18)16-26/h6-9,18-20,33H,1-5,10-17H2,(H,27,32)(H,28,31)(H,29,30) |
InChIキー |
ZNPYRXUPOTYKKV-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


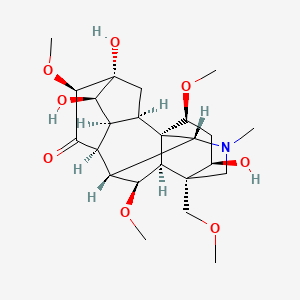
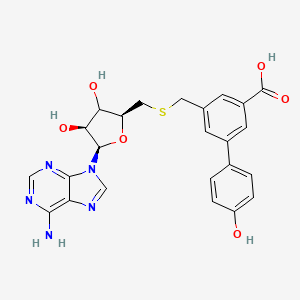
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
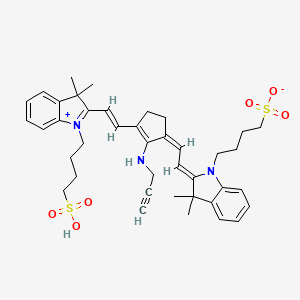



![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)


